(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid
Description
(3-(tert-Butoxycarbonyl)-3-azabicyclo[310]hexan-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group
Properties
CAS No. |
936551-51-8 |
|---|---|
Molecular Formula |
C10H18BNO4 |
Molecular Weight |
227.07 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-5-6-4-7(6)8(12)11(14)15/h6-8,14-15H,4-5H2,1-3H3 |
InChI Key |
MMMSPYPUXWPSED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1C2CC2CN1C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid typically involves multiple steps. One common method includes the introduction of the tert-butoxycarbonyl (Boc) protecting group into the azabicyclohexane structure. This is followed by the formation of the boronic acid group through reactions involving boron-containing reagents. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into other functional groups such as alcohols or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas for deprotection of the Boc group, and various oxidizing or reducing agents depending on the desired transformation . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism by which (3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid exerts its effects involves interactions with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another compound featuring a Boc-protected amine group, used in peptide synthesis.
tert-Butanesulfinamide: Widely used as a chiral auxiliary in the synthesis of amines and their derivatives.
Uniqueness
What sets (3-(tert-Butoxycarbonyl)-3-azabicyclo[310]hexan-2-yl)boronic acid apart is its unique bicyclic structure combined with the boronic acid functional group
Biological Activity
(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 227.26 g/mol
- CAS Number : 1931961-71-5
- Structure : The compound features a bicyclic structure with a boronic acid moiety, which is significant for its reactivity and biological interactions.
Antitumor Activity
Research has indicated that compounds containing the azabicyclo[3.1.0]hexane framework exhibit significant antitumor properties. A study evaluated various derivatives, including those similar to this compound, for their antiproliferative effects against several cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HeLa | 4.2 |
| Compound B | CT26 | 24.1 |
| Compound C | K562 | 10.5 |
These findings suggest that modifications to the azabicyclo structure can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that warrants further investigation .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Histone Deacetylases (HDACs) : Compounds with the azabicyclo[3.1.0]hexane moiety have been shown to inhibit HDACs, which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies demonstrate that treatment with these compounds leads to increased apoptosis in cancer cell lines, evidenced by changes in cell cycle distribution and morphological alterations .
- Impact on Cell Motility : The compound affects cytoskeletal dynamics, significantly reducing cell motility and the formation of filopodia in HeLa cells .
Antibacterial Activity
In addition to antitumor properties, compounds with similar structures have demonstrated antibacterial activity against various pathogens, suggesting a broader therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of azabicyclo compounds in preclinical models:
- Study 1 : Investigated the effect of a related compound on tumor growth in Balb/C mice, revealing significant reductions in tumor size compared to control groups.
- Study 2 : Explored the pharmacokinetics and biodistribution of boronic acid derivatives, indicating favorable profiles for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
